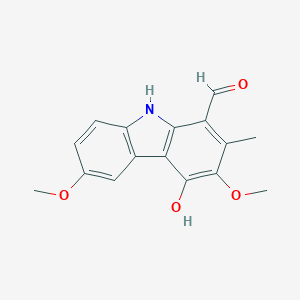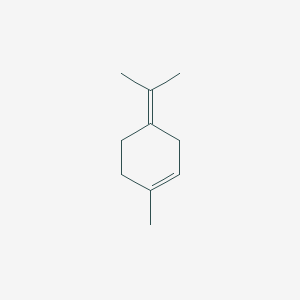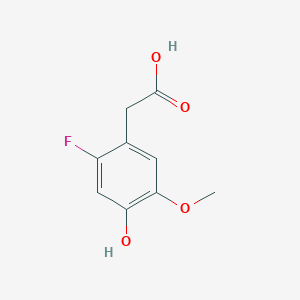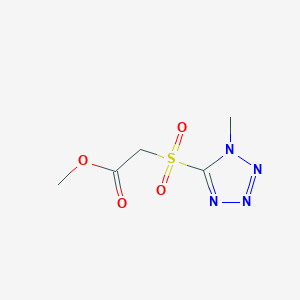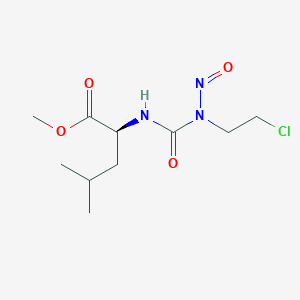
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a chemical compound that has been used in scientific research for many years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
作用機序
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- works by inhibiting protein synthesis and promoting protein degradation in cells. It does this by activating the mTOR pathway, which is a key regulator of protein synthesis and degradation. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to activate the AMPK pathway, which is a key regulator of glucose metabolism.
生化学的および生理学的効果
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied, and its effects on protein synthesis, glucose metabolism, and muscle growth and repair are well understood. However, one of the limitations of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of Leucine in the body.
将来の方向性
There are many future directions for research on Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. One direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- on other metabolic pathways, such as lipid metabolism. Another direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in different cell types and tissues. Additionally, future research could focus on developing new synthetic compounds that are more effective than Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- for studying protein synthesis and degradation in cells.
合成法
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be synthesized using various methods. One of the most common methods involves the reaction of Leucine with 2-chloroethyl isocyanate in the presence of a base. This reaction results in the formation of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. Other methods include the reaction of Leucine with nitrosyl chloride and the reaction of Leucine with chloroacetyl chloride.
科学的研究の応用
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used in scientific research for many years. It has been used as a tool for studying protein synthesis and degradation in cells. It has also been used to study the effects of Leucine on muscle growth and repair. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used to study the effects of Leucine on insulin signaling and glucose metabolism.
特性
CAS番号 |
102586-03-8 |
|---|---|
製品名 |
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- |
分子式 |
C10H18ClN3O4 |
分子量 |
279.72 g/mol |
IUPAC名 |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
InChIキー |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
102586-03-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



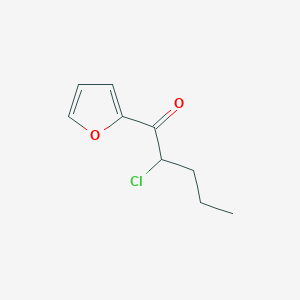
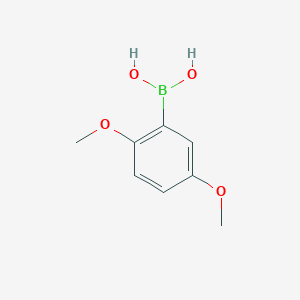
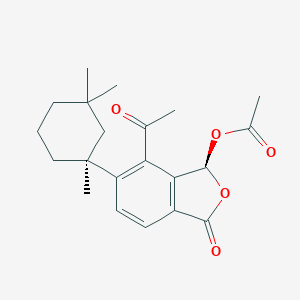
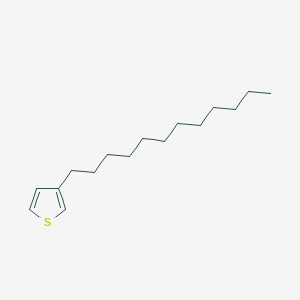
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
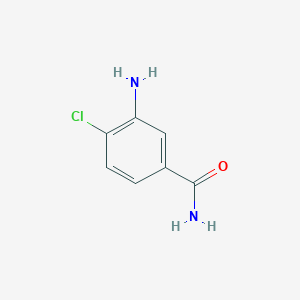
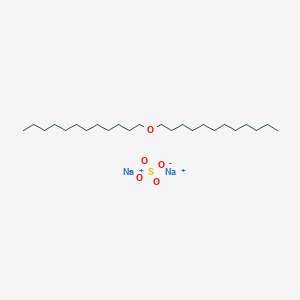
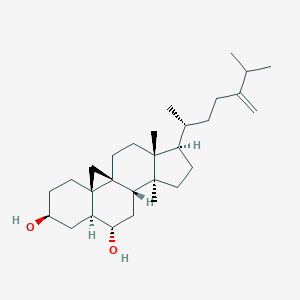
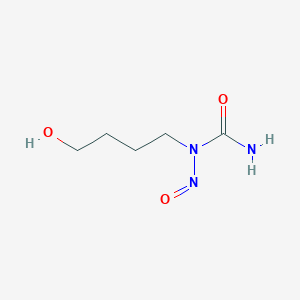
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
